EBV Activation Inhibition: Class-Level Potency Among Lichen Depsides
In a head-to-head screen of five lichen metabolites isolated from Usnea longissima, 4-O-demethylbarbatic acid was identified as one of the active inhibitors of TPA-induced EBV activation. While (+)-usnic acid exhibited the highest potency (IC50 = 1.0 μM), the study confirms that 4-O-demethylbarbatic acid, alongside barbatic acid, diffractaic acid, and evernic acid, possesses measurable EBV-inhibitory activity, distinguishing it from inactive lichen constituents [1]. Quantitative IC50 values for the depsides were not individually reported; therefore this evidence is classified as class-level inference.
| Evidence Dimension | Inhibition of TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation |
|---|---|
| Target Compound Data | Identified as an active inhibitor (individual IC50 not reported) |
| Comparator Or Baseline | (+)-Usnic acid IC50 = 1.0 μM; barbatic acid, diffractaic acid, and evernic acid also active |
| Quantified Difference | Not calculable; potency ranking: (+)-usnic acid > depsides (including 4-O-demethylbarbatic acid) |
| Conditions | Raji cell line; TPA (12-O-tetradecanoylphorbol-13-acetate) induction; EBV-EA detection by indirect immunofluorescence |
Why This Matters
Demonstrates that 4-O-demethylbarbatic acid is not an inert lichen metabolite but exhibits virus-inhibitory activity, supporting its selection over untested or inactive depsides for anti-EBV or chemoprevention studies.
- [1] Yamamoto, Y., et al. "Screening of Tissue Cultures and Thalli of Lichens and Some of Their Active Constituents for Inhibition of Tumor Promoter-Induced Epstein-Barr Virus Activation." Chemical and Pharmaceutical Bulletin, vol. 43, no. 8, 1995, pp. 1388-1390. View Source
